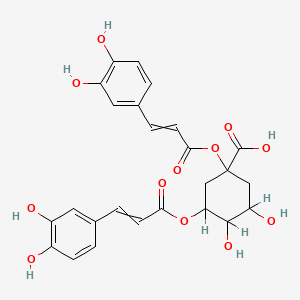

1,3-Dicaffeoylquinic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUMTOHNYZQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860455 | |

| Record name | 1,3-Bis{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-4,5-dihydroxycyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19870-46-3 | |

| Record name | 1,3-Dicaffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dicaffeoylquinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), also known by the historical name cynarin, is a prominent member of the dicaffeoylquinic acid class of phenolic compounds. It is an ester formed from caffeic acid and quinic acid. This compound has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects. Recent studies have also elucidated its potential in oncology, specifically its role in modulating key signaling pathways involved in cancer cell proliferation and metastasis. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound, tailored for professionals in research and drug development.

Natural Sources and Distribution

This compound is predominantly found in plants belonging to the Asteraceae (sunflower) family, with particularly high concentrations in Globe Artichoke (Cynara cardunculus L. var. scolymus). It is also a significant component of sweet potato (Ipomoea batatas L.) leaves and has been identified in various other medicinal and dietary plants.

Major Natural Sources:

-

Globe Artichoke (Cynara cardunculus L. var. scolymus): The leaves and heads of the globe artichoke are the most well-documented and richest sources of this compound.[1][2][3] It is considered one of the major bioactive compounds responsible for the medicinal properties of artichoke extracts.[4][5] The concentration of 1,3-diCQA can be influenced by factors such as the plant part, cultivar, and processing methods. For instance, while 1,5-di-O-caffeoylquinic acid is the major isomer in fresh artichoke heads, 1,3-di-O-caffeoylquinic acid becomes predominant in artichoke juice due to isomerization during processing.[6][7]

-

Sweet Potato (Ipomoea batatas L.): The leaves of the sweet potato are a rich and valuable source of various polyphenols, including this compound.[8][9][10][11] The concentration of this compound can vary significantly among different sweet potato cultivars.[2][8][9][10]

-

Asteraceae Family: Beyond artichoke, other plants within the Asteraceae family have been found to contain this compound and its isomers. These include medicinal plants such as Inula viscosa and various species used in traditional medicine.[12][13][14][15][16]

-

Other Sources: this compound has also been reported in other plants, including Phyllodium pulchellum and has been identified in coffee, although typically in lower concentrations compared to mono-caffeoylquinic acids.[17]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on the concentration of this compound in various natural sources, compiled from multiple studies. This allows for a comparative analysis of its distribution.

Table 1: Concentration of this compound in Globe Artichoke (Cynara cardunculus L. var. scolymus)

| Plant Part | Cultivar/Variety | Concentration | Reference |

| Juice | Not Specified | Predominant dicaffeoylquinic acid | [6][7] |

| Heads | Not Specified | Lower than 1,5-diCQA | [6][7] |

| Leaves | Not Specified | Major phenolic compound | [1][2][3] |

| Tertiary Flower Heads | 'Calicó' and 'Sambo' (GA3-treated) | Significantly higher than main heads | [18] |

| Tertiary Flower Heads | 'Tupac' (untreated) | Significantly higher than main heads | [18] |

Table 2: Concentration of this compound in Sweet Potato (Ipomoea batatas L.) Leaves

| Cultivar/Variety | Concentration (mg/kg dry weight) | Reference |

| 'Bophelo' | Highest among 6 South African cultivars | [8] |

| '199062.1' (Peruvian) | 31.97 ± 0.26 | [9] |

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from plant tissues for subsequent analysis.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., artichoke leaves, sweet potato leaves) is typically freeze-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A mixture of methanol or ethanol and water is commonly used as the extraction solvent. Acidification of the solvent (e.g., with 0.5% acetic acid) can improve the stability and extraction efficiency of phenolic compounds.

-

Extraction Techniques:

-

Maceration: Soaking the plant powder in the solvent for an extended period (e.g., 24 hours) with occasional agitation.

-

Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. This method is often faster and more efficient than maceration.[19]

-

Soxhlet Extraction: A continuous extraction method using a specialized apparatus, though the heat involved may potentially degrade thermolabile compounds.

-

Decoction: Boiling the plant material in water, a traditional method that can be effective but may also lead to degradation or isomerization of some compounds.

-

-

Extract Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Quantification of this compound by HPLC-DAD

Objective: To separate and quantify this compound in a plant extract.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column is most commonly used for the separation of caffeoylquinic acids.

-

Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

-

Solvent A: Water, often acidified with a small amount of formic acid or acetic acid (e.g., 0.1-0.5%) to improve peak shape and resolution.

-

Solvent B: Acetonitrile or methanol.

-

The gradient program involves gradually increasing the proportion of Solvent B over time to elute compounds with increasing hydrophobicity.

-

-

Detection: The DAD is set to monitor the absorbance at a wavelength where caffeoylquinic acids exhibit maximum absorption, typically around 325-330 nm.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various known concentrations. The concentration of 1,3-diCQA in the sample extract is then determined by comparing its peak area to the calibration curve.

Structural Confirmation by LC-MS/MS

Objective: To confirm the identity of this compound and differentiate it from its isomers.

Methodology:

-

Instrumentation: A Liquid Chromatography (LC) system coupled to a tandem Mass Spectrometer (MS/MS), often a triple quadrupole or a high-resolution mass spectrometer like QTOF or Orbitrap.

-

Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode, which readily produces the deprotonated molecule [M-H]⁻ for caffeoylquinic acids.

-

MS/MS Analysis: In tandem mass spectrometry, the [M-H]⁻ ion of the target compound is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern of this compound is unique and can be used to distinguish it from its other five isomers.[20][21] Key fragment ions arise from the neutral loss of one or both caffeoyl moieties.

Signaling Pathways and Biological Activities

Recent research has begun to unravel the molecular mechanisms underlying the biological effects of this compound. A significant finding is its interaction with the 14-3-3τ protein and the subsequent modulation of cancer-related signaling pathways.

Inhibition of Breast Cancer Proliferation and Metastasis

A key study demonstrated that this compound directly binds to the 14-3-3τ protein.[1][22] This interaction inhibits the pro-tumorigenic functions of 14-3-3τ, leading to the suppression of breast cancer cell proliferation and metastasis. This inhibitory action is mediated through the downregulation of the IL6/JAK2/PI3K and Raf/ERK signaling pathways.[1][22] Furthermore, this interaction induces apoptosis through the Bad/Bax/caspase 9 signaling pathway.[1][22]

References

- 1. researchgate.net [researchgate.net]

- 2. The Content of Phenolic Acids and Flavonols in the Leaves of Nine Varieties of Sweet Potatoes (Ipomoea batatas L.) Depending on Their Development, Grown in Central Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Comparison of Caffeoylquinic Acids and Functional Properties of Domestic Sweet Potato (Ipomoea batatas (L.) Lam.) Storage Roots with Established Overseas Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Constituents from Leaves of Baccharis sphenophylla (Asteraceae) and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound targeting 14-3-3 tau suppresses human breast cancer cell proliferation and metastasis through IL6/JAK2/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of 1,3-Dicaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of 1,3-DCQA, supported by quantitative data from various antioxidant assays and detailed experimental protocols. The document elucidates the compound's ability to directly scavenge free radicals and to modulate key cellular signaling pathways, primarily the Keap1-Nrf2 and PI3K/Akt pathways, leading to cytoprotective effects. All quantitative data are summarized in structured tables for comparative analysis, and the described signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial for mitigating oxidative stress by neutralizing ROS. This compound (1,3-DCQA) is a derivative of caffeoylquinic acid found in various plants and has demonstrated significant antioxidant and radical-scavenging activities[1][2]. This document explores the multifaceted antioxidant properties of 1,3-DCQA, detailing its mechanisms of action and providing quantitative evidence of its efficacy.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is attributed to two primary mechanisms:

-

Direct Radical Scavenging: 1,3-DCQA can directly neutralize a variety of free radicals, including hydroxyl and superoxide radicals[3][4][5][6]. This direct scavenging effect is a key contributor to its antioxidant properties.

-

Modulation of Cellular Signaling Pathways: Beyond direct scavenging, 1,3-DCQA exerts its antioxidant effects by activating endogenous defense mechanisms through the modulation of critical signaling pathways.

Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like 1,3-DCQA, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. Studies have shown that 1,3-DCQA can induce the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase, and glutathione peroxidase[7][8][9].

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial pathway involved in cell survival and protection against oxidative stress. Evidence suggests that 1,3-DCQA can activate this pathway. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival. The activation of the PI3K/Akt pathway by 1,3-DCQA contributes to its cytoprotective effects against oxidative damage[7][10][11].

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using several standard in vitro assays. The following tables summarize the available quantitative data.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 / EC50 Value | Reference Compound | Reference |

| DPPH | 5 - 50 µM | - | [12] |

| TBHP-induced lipid peroxidation | 1.96 mM | Caffeic acid (0.59 mM) | [12] |

| Cytoprotection (TBHP-induced) | 23.6 µM | Caffeic acid (45 µM) | [12][13] |

Table 2: Cellular Antioxidant Effects of this compound

| Cell Line | Treatment | Concentration | Effect | Reference |

| OGD/reperfusion treated astrocytes | This compound | 10 - 100 µM | Induces nuclear translocation of Nrf2 and increases GCL activity | [7] |

| Human coronary artery smooth muscle cells | Cytokine mixture + 1,3-DCQA | 10 µM | Decreases iNOS expression and protein levels | [14] |

| B16F1 murine melanocytes | This compound | 25 µM | Decreases tyrosinase and MITF protein levels | [14] |

| Sodium oleate-induced hyperlipidemic HepG2 cells | This compound | 20 and 40 µM | Reduces triglyceride levels | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (and reference antioxidant, e.g., Ascorbic acid)

-

Spectrophotometer (capable of measuring absorbance at ~517 nm)

-

Micropipettes and tips

-

96-well microplate or cuvettes

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Sample Solutions: Prepare a stock solution of 1,3-DCQA in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of the DPPH working solution (e.g., 180 µL) to each well.

-

Add a small volume of the sample or standard solution (e.g., 20 µL) to the wells.

-

For the blank, add the solvent used for the sample instead of the sample solution.

-

For the control, add the solvent used for the sample to the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes)[1][3].

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader[15].

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

This compound (and reference antioxidant, e.g., Trolox)

-

Spectrophotometer (capable of measuring absorbance at ~734 nm)

-

Micropipettes and tips

-

96-well microplate or cuvettes

-

-

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical[16].

-

-

Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm[17].

-

Preparation of Sample Solutions: Prepare a stock solution of 1,3-DCQA and a series of dilutions as described for the DPPH assay.

-

Assay Protocol:

-

Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.

-

Add a small volume of the sample or standard solution (e.g., 10 µL) to the wells.

-

For the blank, use the solvent instead of the sample.

-

-

Incubation and Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm[18].

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

-

Reagents and Equipment:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound (and reference antioxidant, e.g., FeSO₄)

-

Spectrophotometer (capable of measuring absorbance at ~593 nm)

-

Water bath (37°C)

-

Micropipettes and tips

-

96-well microplate or cuvettes

-

-

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use[19].

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of 1,3-DCQA and a series of dilutions. Prepare a standard curve using a known concentration of FeSO₄.

-

Assay Protocol:

-

Add a small volume of the sample, standard, or blank (solvent) to the wells of a 96-well plate (e.g., 10 µL).

-

Add a large volume of the pre-warmed FRAP reagent to each well (e.g., 190 µL) and mix thoroughly.

-

-

Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 4-6 minutes) and then measure the absorbance at 593 nm[19][20].

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as ferric reducing ability in µM Fe(II) equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

-

Reagents and Equipment:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

This compound (and reference antioxidant, e.g., Trolox)

-

Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of ~485 nm and ~520 nm, respectively.

-

Black 96-well microplates

-

Micropipettes and tips

-

-

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer just before use.

-

Prepare a stock solution of 1,3-DCQA and a series of dilutions. Prepare a standard curve using Trolox.

-

-

Assay Protocol:

-

To the wells of a black 96-well plate, add the sample, standard, or blank (phosphate buffer) (e.g., 25 µL).

-

Add the fluorescein working solution to all wells (e.g., 150 µL) and mix.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes)[21].

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).

-

Immediately place the plate in the fluorescence reader and start recording the fluorescence intensity every 1-2 minutes for at least 60-90 minutes at 37°C[4].

-

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

The antioxidant capacity is determined from the Trolox standard curve and is typically expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.

-

-

Conclusion

This compound exhibits robust antioxidant properties through a dual mechanism of direct radical scavenging and modulation of key cellular antioxidant pathways, including the Keap1-Nrf2 and PI3K/Akt signaling pathways. The quantitative data presented in this guide underscore its potential as a potent antioxidant agent. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of its antioxidant capacity. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of oxidative stress-related diseases. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this promising natural compound.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. scribd.com [scribd.com]

- 5. cris.biu.ac.il [cris.biu.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]

- 13. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. DPPH Radical Scavenging Assay [mdpi.com]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. ultimatetreat.com.au [ultimatetreat.com.au]

- 21. kamiyabiomedical.com [kamiyabiomedical.com]

The Anti-inflammatory Effects of 1,3-Dicaffeoylquinic Acid: A Technical Guide

Executive Summary

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring polyphenolic compound, has demonstrated significant anti-inflammatory properties across a range of preclinical studies.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory actions of 1,3-DCQA. The primary mechanisms of action involve the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3][4] These actions collectively lead to a reduction in the expression and production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][5] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 1,3-DCQA as an anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of many chronic diseases.[5][6] Dicaffeoylquinic acids (DCQAs) are a class of phenolic compounds found in various plants and are known for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects.[1][7] Among the different isomers, this compound has garnered attention for its potent biological activities.[8][9][10] This guide focuses specifically on the anti-inflammatory profile of 1,3-DCQA, detailing the underlying molecular pathways and summarizing the quantitative evidence from key in vitro and in vivo studies.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 1,3-DCQA are multifaceted, primarily involving the modulation of critical intracellular signaling cascades that regulate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[11] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and degraded. This allows the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[12] Dicaffeoylquinic acids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][12] This blockade effectively suppresses the expression of NF-κB target genes.[3]

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Neuroprotective Potential of 1,3-Dicaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for neuroprotective therapies. This technical guide synthesizes the current scientific evidence for its multifaceted neuroprotective effects, including its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. We delve into the molecular mechanisms of action, focusing on key signaling pathways such as Nrf2/Keap1, PI3K/Akt, and ERK/CREB-BDNF. This document provides a compilation of quantitative data from pertinent studies, detailed experimental protocols for assessing its neuroprotective efficacy, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development in the field of neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research highlights the therapeutic potential of natural compounds in mitigating the pathological processes underlying these conditions. This compound (1,3-DCQA) has garnered significant attention for its neuroprotective capabilities.[1][2] This guide provides an in-depth overview of the scientific evidence supporting the role of 1,3-DCQA as a neuroprotective agent.

Mechanisms of Neuroprotection

1,3-DCQA exerts its neuroprotective effects through a variety of mechanisms, primarily centered around its antioxidant and anti-inflammatory properties, as well as its ability to modulate key intracellular signaling pathways that govern cell survival and death.

Antioxidant Activity and Radical Scavenging

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. 1,3-DCQA is a potent antioxidant and free radical scavenger.[3][4] It has been shown to effectively scavenge hydroxyl and superoxide radicals.[3][5] This direct antioxidant activity helps to mitigate oxidative damage to neurons.

Anti-inflammatory Effects

Neuroinflammation, often mediated by activated microglia, plays a crucial role in the progression of neurodegenerative disorders. While the direct anti-inflammatory effects of 1,3-DCQA in the brain are an active area of research, dicaffeoylquinic acids, in general, have been shown to decrease NF-κB activation, a key regulator of inflammation.[1]

Modulation of Signaling Pathways

1,3-DCQA has been demonstrated to modulate several critical signaling pathways involved in neuronal survival and apoptosis:

-

Nrf2/Keap1 Pathway: 1,3-DCQA can induce the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes.[6][7] This enhances the endogenous antioxidant defense system of neurons.

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival. 1,3-DCQA has been shown to activate the PI3K/Akt pathway, leading to the inhibition of pro-apoptotic proteins like GSK3β and the modulation of the Bcl-2/Bax ratio.[4][6][8]

-

ERK/CREB-BDNF Pathway: The ERK/CREB-BDNF signaling cascade is vital for neuronal plasticity, learning, and memory. 1,3-DCQA has been found to activate this pathway, which may contribute to its cognitive-enhancing effects.[9][10]

Anti-Amyloid Aggregation

In the context of Alzheimer's disease, 1,3-DCQA has shown potential in disrupting the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[11] It exhibits a strong binding affinity for Aβ, thereby mitigating Aβ-induced cellular damage.[11]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of 1,3-DCQA.

Table 1: In Vitro Antioxidant and Radical Scavenging Activity

| Assay | Compound | IC50 Value | Source |

| DPPH Radical Scavenging | 1,3-dicaffeoyl-epi-quinic acid | 5.8 ± 0.2 µg/mL | [12][13][14] |

| Superoxide Anion Radical Scavenging (Xanthine/Xanthine Oxidase System) | 1,3-dicaffeoyl-epi-quinic acid | 2.6 ± 0.4 µg/mL | [12][13][14] |

Table 2: In Vitro Neuroprotection and Signaling Pathway Modulation

| Cell Line | Insult | 1,3-DCQA Concentration | Effect | Source |

| Rat Primary Cortical Neurons | Amyloid β1-42 (Aβ42) | 0, 5, 10, 50, 100, 500 µM | Increased cell viability in a concentration-dependent manner | [4] |

| Astrocytes | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10, 20, 50, 100 µM | Significantly increased cell viability and prevented GSH depletion | [6][8] |

| Human Polymorphonuclear Cells (PMNs) | N-formyl-Met-Leu-Phe | 0.25-1 µM | Dose-dependent reduction of free radical levels | [4] |

Table 3: Inhibition of Amyloid-Beta Aggregation

| Parameter | Value | Source |

| Binding Affinity (KD) with Aβ (1-40) | 26.7 nM | [11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the neuroprotective potential of 1,3-DCQA.

In Vitro Neuroprotection Assay against Aβ-induced Toxicity

-

Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in a suitable medium.

-

Treatment: Neurons are pre-treated with varying concentrations of 1,3-DCQA (e.g., 0, 5, 10, 50, 100, and 500 µM) for 2 hours.[4] Subsequently, amyloid β1-42 (Aβ42) is added to the culture medium to induce neurotoxicity.

-

Cell Viability Assessment: Cell viability is determined using assays such as the CCK-8 or MTT assay.[4]

-

Apoptosis Analysis: Apoptosis can be assessed by methods like Hoechst staining to observe nuclear morphology or Annexin V-PI double staining followed by flow cytometry.

-

Western Blotting: Protein expression levels of key signaling molecules (e.g., phosphorylated Akt, GSK3β, Bcl-2, Bax) are analyzed by Western blotting to elucidate the underlying mechanisms.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

-

Cell Culture: Astrocytes or neuronal cell lines are cultured under standard conditions.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specific duration to simulate ischemic conditions.

-

Reperfusion: After the OGD period, the medium is replaced with a normal glucose-containing medium, and the cells are returned to normoxic conditions.

-

Treatment: 1,3-DCQA is applied at different concentrations (e.g., 10, 20, 50, and 100 µM) before or during the OGD/R insult.[6][8]

-

Outcome Measures: Cell viability, intracellular glutathione (GSH) levels, and the nuclear translocation of Nrf2 are measured to assess the protective effects.[6][8]

Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay: The ability of 1,3-DCQA to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.[12]

-

Superoxide Anion Radical Scavenging Assay: This assay is often performed using the xanthine/xanthine oxidase system to generate superoxide radicals. The inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium) by 1,3-DCQA indicates its superoxide scavenging capacity.[12]

-

Electron Spin Resonance (ESR) Spectroscopy: ESR can be used to directly detect and quantify the scavenging of specific free radicals, such as hydroxyl and superoxide radicals, by 1,3-DCQA.[3][5]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways modulated by this compound for neuroprotection.

Experimental Workflow

Caption: A generalized experimental workflow for assessing the neuroprotective effects of 1,3-DCQA.

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects through the modulation of key signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Future research should focus on in vivo studies to confirm its efficacy and safety in animal models of neurodegeneration. Furthermore, pharmacokinetic and bioavailability studies are essential to determine its potential for clinical translation. The detailed information provided in this guide aims to serve as a valuable resource for researchers dedicated to advancing the development of novel neuroprotective therapies.

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

1,3-Dicaffeoylquinic Acid in Traditional Medicine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biological Activities and Mechanisms of 1,3-Dicaffeoylquinic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (1,3-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of medicinal plants. Traditionally, plants rich in 1,3-DCQA, such as Inula viscosa (sticky fleabane) and Arctium lappa (burdock), have been utilized in folk medicine for their anti-inflammatory, wound-healing, and detoxifying properties.[1][2] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these traditional uses, revealing a spectrum of potent biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of 1,3-DCQA, focusing on its core pharmacological effects, underlying signaling pathways, and the experimental methodologies used to elucidate them. The information is presented to support further research and drug development initiatives.

Quantitative Bioactivity Data

The biological efficacy of this compound has been quantified across a range of in vitro assays. The following tables summarize key quantitative data, providing a comparative reference for its antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Table 1: Antioxidant Activity of this compound

| Assay Type | Matrix | IC50 / Activity Value | Reference Compound | Reference |

| DPPH Radical Scavenging | In vitro | Lower than known antioxidants | Trolox | [1] |

| ABTS Radical Scavenging | In vitro | Higher than Trolox | Trolox | [3] |

| Hydroxyl Radical Scavenging | In vitro (ESR) | Effective scavenger | - | [1] |

| Superoxide Radical Scavenging | In vitro (ESR) | Effective scavenger | - | [1] |

Table 2: Anti-inflammatory Activity of Dicaffeoylquinic Acids (DiCQAs)*

| Parameter Measured | Cell Line | Treatment | Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Concentration-dependent | Significant suppression | [4] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Concentration-dependent | Significant suppression | [4] |

| TNF-α Production | RAW 264.7 | LPS | Concentration-dependent | Significant suppression | [4] |

| IL-6 Production | RAW 264.7 | LPS | Concentration-dependent | Significant suppression | [4] |

| IL-1β Production | RAW 264.7 | LPS | Concentration-dependent | Significant suppression | [4] |

*Data from a study on a mixture of dicaffeoylquinic acids from Ilex kudingcha.

Table 3: Neuroprotective Effects of Dicaffeoylquinic Acids

| Parameter Measured | Cell Line | Stressor | Concentration of 3,5-diCQA | Effect | Reference |

| Cell Viability | SH-SY5Y | Hydrogen Peroxide | Pretreatment | Attenuated neuronal death | [5] |

| Caspase-3 Activity | SH-SY5Y | Hydrogen Peroxide | Pretreatment | Attenuated activation | [5] |

| Intracellular Glutathione | SH-SY5Y | Hydrogen Peroxide | Pretreatment | Restored depleted levels | [5] |

Table 4: Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 Value | Reference |

| HIV-1 Integrase (3' end processing) | 0.35 µg/mL | [6] |

| HIV-1 Integrase (terminal connection) | 0.56 µg/mL | [6] |

| HIV-1 Integrase (disintegration) | 0.84 µg/mL | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of 1,3-DCQA in the context of inflammation, oxidative stress, and cell survival.

Anti-inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

Dicaffeoylquinic acids have been shown to suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated macrophages.[4] This is achieved by preventing the phosphorylation of IκBα and the p38, ERK, and JNK MAPKs.[4]

Antioxidant and Cytoprotective Signaling: Activation of the Nrf2 Pathway

1,5-Dicaffeoylquinic acid, a close isomer of 1,3-DCQA, has been demonstrated to upregulate glutathione (GSH) synthesis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in astrocytes.[3] This provides protection against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress or the presence of activators like dicaffeoylquinic acids leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus where it activates the transcription of antioxidant genes.

Neuroprotective Signaling: Activation of PI3K/Akt and ERK1/2 Pathways

This compound has been shown to protect neuronal cells from Aβ(42) toxicity by activating both the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. This activation is stimulated by the upstream tyrosine kinase A (Trk A). The activation of these pathways promotes cell survival and inhibits apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of the pharmacological effects of Arctium lappa (burdock) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorlab.com [biorlab.com]

The Biosynthesis of Dicaffeoylquinic Acids: A Technical Guide for Researchers

Abstract

Dicaffeoylquinic acids (diCQAs) are a class of plant-derived polyphenolic compounds with a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these compounds for drug development and nutraceutical applications grows, a thorough understanding of their biosynthesis in plants is crucial. This technical guide provides an in-depth overview of the biosynthetic pathway of diCQAs, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. Quantitative data on enzyme kinetics and compound concentrations are summarized, and detailed experimental protocols for the analysis of these compounds are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear and comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Dicaffeoylquinic acids are esters composed of two caffeic acid molecules and one quinic acid molecule.[1] They are a significant subclass of caffeoylquinic acids (CQAs), which are widely distributed in the plant kingdom and are particularly abundant in species such as artichoke (Cynara cardunculus var. scolymus) and sweet potato (Ipomoea batatas).[2][3] The biosynthesis of diCQAs is intricately linked to the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. This guide will focus on the terminal steps of the pathway leading to the formation of various diCQA isomers.

The Core Biosynthetic Pathway

The biosynthesis of dicaffeoylquinic acids originates from monocaffeoylquinic acids, with chlorogenic acid (5-O-caffeoylquinic acid, 5-CQA) being the most common precursor.[2][4] The formation of 5-CQA itself is a well-characterized process that begins with the amino acid L-phenylalanine.

Formation of the Precursor: Chlorogenic Acid (5-CQA)

The synthesis of 5-CQA proceeds through the core phenylpropanoid pathway. The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[5]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

From p-coumaroyl-CoA, two main routes lead to 5-CQA:

-

Route 1: The HQT Pathway:

-

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): This enzyme transfers the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate.[6][7]

-

p-Coumaroyl Ester 3'-Hydroxylase (C3'H): A P450-dependent monooxygenase that hydroxylates the p-coumaroyl moiety of p-coumaroyl quinate to yield 5-CQA.[8]

-

-

Route 2: The HCT Pathway:

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): This enzyme preferentially uses shikimate as an acyl acceptor, but can also use quinate.[8]

-

p-Coumaroyl Ester 3'-Hydroxylase (C3'H): Hydroxylates p-coumaroyl shikimate to caffeoyl shikimate.[5]

-

Caffeoyl Shikimate Esterase (CSE): Cleaves the ester bond in caffeoyl shikimate to release caffeic acid.[5]

-

4-Coumarate:CoA Ligase (4CL): Activates caffeic acid to caffeoyl-CoA.

-

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): Transfers the caffeoyl group from caffeoyl-CoA to quinic acid to form 5-CQA.[6][7]

-

Synthesis of Dicaffeoylquinic Acids

The final step in the biosynthesis involves the acylation of a mono-CQA, typically 5-CQA, with a second caffeoyl group. Two key enzymes have been identified to catalyze this reaction:

-

Hydroxycinnamoyl-CoA Quinate Transferase (HQT) from Tomato (Solanum lycopersicum): This enzyme exhibits dual catalytic activity. It can utilize caffeoyl-CoA as the acyl donor and 5-CQA as the acyl acceptor to produce dicaffeoylquinic acids.[9] It can also use 5-CQA as both the acyl donor and acceptor in a transesterification reaction.[9]

-

Isochlorogenic Acid Synthase (IbICS) from Sweet Potato (Ipomoea batatas): This is a GDSL lipase-like enzyme that synthesizes 3,5-dicaffeoylquinic acid (isochlorogenic acid A) through an acyltransferase reaction using two molecules of 3-O-caffeoylquinic acid (3-CQA).[3]

The following diagram illustrates the core biosynthetic pathway leading to dicaffeoylquinic acids.

Caption: Core biosynthesis pathway of dicaffeoylquinic acids.

Regulation of the Pathway

The biosynthesis of dicaffeoylquinic acids is a highly regulated process, influenced by both developmental cues and environmental stimuli.

-

Transcriptional Regulation: The expression of key biosynthetic genes, such as PAL, 4CL, HCT, and HQT, is controlled by various families of transcription factors, including MYB, WRKY, and bHLH.[5] These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards diCQA production.

-

Environmental Stress: Abiotic and biotic stresses can significantly induce the accumulation of diCQAs. For instance, exposure to UV-C radiation has been shown to consistently increase the levels of dicaffeoylquinic acids in globe artichoke.[2][4] This suggests a role for these compounds in plant defense mechanisms.

The following diagram illustrates the regulatory inputs on the diCQA biosynthesis pathway.

Caption: Regulation of diCQA biosynthesis.

Quantitative Data

The following table summarizes key quantitative data related to the biosynthesis of dicaffeoylquinic acids.

| Parameter | Enzyme | Plant Source | Value | Reference |

| Km for 3-CQA | IbICS | Ipomoea batatas | 3.5 mM | [3] |

| Optimum pH | IbICS | Ipomoea batatas | 6.3 | [3] |

| Optimum Temperature | IbICS | Ipomoea batatas | 39.9 °C | [3] |

| 1,5-dicaffeoylquinic acid yield | Saussurea involucrata cell culture | Saussurea involucrata | 512.7 mg/L | [10] |

| LOD for 1,5-dicaffeoylquinic acid | HPLC-DAD | Ainsliaea acerifolia | 0.2342 µg/mL | [11] |

| LOQ for 1,5-dicaffeoylquinic acid | HPLC-DAD | Ainsliaea acerifolia | 0.7098 µg/mL | [11] |

Experimental Protocols

Extraction of Dicaffeoylquinic Acids from Plant Material

This protocol is a general guideline and may require optimization for different plant tissues.

-

Harvest and Freeze-Dry: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to dryness.

-

Grinding: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) containing 0.1% formic acid.

-

Vortex thoroughly for 1 minute.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes.

-

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Storage: Store the extracts at -20°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

-

Instrumentation: An HPLC system equipped with a diode array detector (DAD) is required.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient profile is as follows (flow rate of 1 mL/min):

-

0-5 min: 10% B

-

5-30 min: Linear gradient from 10% to 40% B

-

30-35 min: Linear gradient from 40% to 90% B

-

35-40 min: Hold at 90% B

-

40-45 min: Linear gradient from 90% to 10% B

-

45-50 min: Hold at 10% B to re-equilibrate the column.

-

-

Detection: Monitor the absorbance at 325 nm for the detection of dicaffeoylquinic acids.

-

Quantification: Prepare a calibration curve using authentic standards of the specific diCQA isomers of interest. Calculate the concentration in the samples based on the peak area.

The following diagram outlines the experimental workflow for the analysis of diCQAs.

Caption: Experimental workflow for diCQA analysis.

Conclusion

The biosynthesis of dicaffeoylquinic acids is a complex and highly regulated process that is of significant interest to the scientific and pharmaceutical communities. This guide has provided a comprehensive overview of the core biosynthetic pathway, its regulation, and the analytical methods used for the study of these valuable compounds. The provided diagrams and protocols are intended to serve as a valuable resource for researchers seeking to further elucidate the intricacies of diCQA metabolism and to harness their potential for human health applications. Further research is needed to fully characterize all the enzymes and regulatory factors involved in the biosynthesis of the diverse range of diCQA isomers found in nature.

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Dual Catalytic Activity of Hydroxycinnamoyl-Coenzyme A Quinate Transferase from Tomato Allows It to Moonlight in the Synthesis of Both Mono- and Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Regulation of syringin, chlorogenic acid and 1,5-dicaffeoylquinic acid biosynthesis in cell suspension cultures of Saussurea involucrata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]

An In-depth Technical Guide to 1,3-Dicaffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants, including artichoke, coffee, and certain medicinal herbs.[1] Renowned for its significant biological activities, 1,3-DCQA has garnered considerable interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and the well-documented pharmacological effects of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective mechanisms. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development.

Chemical Structure and Identification

This compound is an ester formed from the condensation of one molecule of quinic acid and two molecules of caffeic acid at positions 1 and 3.[2] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid[2] |

| CAS Number | 19870-46-3[3] |

| Molecular Formula | C₂₅H₂₄O₁₂[4] |

| SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O[2] |

| InChI Key | YDDUMTOHNYZQPO-PSEXTPKNSA-N[2] |

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its isolation, characterization, and formulation.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 516.45 g/mol | [3] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMSO: 100 mg/mL (193.62 mM) | [3] |

| DMF: 2 mg/mL | [5] | |

| Ethanol: 0.2 mg/mL | [5] | |

| PBS (pH 7.2): 2 mg/mL | [5] |

Table 2.2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| UV-Vis (in Methanol) | λmax: 222, 248, 326 nm | [5] |

| Mass Spectrometry (ESI-MS/MS) | Precursor Ion [M-H]⁻: m/z 515. Fragment ions at m/z 353 (loss of one caffeoyl group) and m/z 191 (loss of the second caffeoyl group). | |

| ¹H NMR | Data available in literature, requires compilation from various sources. | [3][6] |

| ¹³C NMR | Data available in literature, requires compilation from various sources. | [3][7] |

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Table 3.1: Summary of Biological Activities of this compound

| Activity | Description | Reference(s) |

| Antioxidant | Potent free radical scavenging activity demonstrated in DPPH and ABTS assays. It can also scavenge hydroxyl and superoxide radicals. | [8][9] |

| Anti-inflammatory | Suppresses the production of pro-inflammatory mediators such as NO, PGE₂, TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[10][11] | [10][11] |

| Neuroprotective | Protects neuronal cells against Aβ(42)-induced toxicity and oxidative stress.[12] It has also been shown to ameliorate depressive-like behavior in animal models.[13] | [12][13] |

| Choleretic | Stimulates the production of bile by the liver. | [3] |

| Immunosuppressive | Potential to modulate the immune response. | [3] |

| Anti-melanogenic | Decreases protein levels of tyrosinase and MITF, inhibiting melanogenesis.[14] | [14] |

| Lipid-lowering | Reduces triglyceride levels in hyperlipidemic cell models.[14] | [14] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of several key cellular signaling pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[12] This pathway is crucial for cell survival, growth, and proliferation. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK3β and modulates the expression of Bcl-2 family proteins, thereby promoting cell survival.[12][15]

Figure 1. PI3K/Akt signaling pathway modulated by this compound.

Nrf2 Signaling Pathway

This compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by 1,3-DCQA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[16]

Figure 2. Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Isolation and Purification

A general protocol for the isolation and purification of this compound from plant material involves the following steps:

Figure 3. General workflow for the isolation and purification of 1,3-DCQA.

Detailed Steps:

-

Extraction: The plant material is extracted with a suitable solvent, such as ethanol or aqueous ethanol.

-

Concentration: The resulting extract is concentrated under reduced pressure.

-

Partitioning: The concentrated extract is dissolved in water and partitioned against a nonpolar organic solvent to remove lipids and other nonpolar compounds.

-

Chromatography: The aqueous layer is subjected to adsorption chromatography. The column is washed with water and then eluted with a gradient of ethanol to separate the dicaffeoylquinic acids.

-

Further Purification: Fractions containing this compound can be further purified by methods like high-speed countercurrent chromatography.[14]

Antioxidant Activity Assays

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.

-

Reaction Mixture: Add a defined volume of the 1,3-DCQA solution (at various concentrations) to the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9][12]

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the 1,3-DCQA solution to the ABTS•+ working solution.

-

Measurement: Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.[17][18]

Anti-inflammatory Activity Assay (in vitro)

This protocol assesses the anti-inflammatory effects of 1,3-DCQA on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of 1,3-DCQA for a specific duration (e.g., 2 hours).

-

Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for a set period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the cell supernatant using ELISA kits.

-

-

Analysis: Compare the levels of inflammatory mediators in cells treated with 1,3-DCQA and LPS to those treated with LPS alone.[10][11]

Neuroprotective Activity Assay (in vitro)

This protocol evaluates the protective effect of 1,3-DCQA against Aβ(42)-induced neurotoxicity in neuronal cells (e.g., SH-SY5Y).

-

Cell Culture: Culture neuronal cells in a suitable medium.

-

Pre-treatment: Treat the cells with different concentrations of 1,3-DCQA for a defined period.

-

Induction of Neurotoxicity: Expose the cells to Aβ(42) peptide to induce neuronal damage.

-

Cell Viability Assessment: Determine cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Analysis: Compare the viability of cells pre-treated with 1,3-DCQA to that of cells exposed to Aβ(42) alone.[12][19]

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Cell Treatment and Lysis: Treat cells with 1,3-DCQA, lyse the cells, and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and other target proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[1][10]

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of promising pharmacological properties. Its potent antioxidant, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as PI3K/Akt and Nrf2, position it as a strong candidate for further investigation in the development of novel therapeutics for a variety of diseases. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists in advancing the understanding and application of this remarkable molecule. Further studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorlab.com [biorlab.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C25H24O12 | CID 205954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpsonline.com [ijpsonline.com]

- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 19. jppres.com [jppres.com]

1,3-Dicaffeoylquinic Acid: A Comprehensive Technical Review of Its Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants, including Inula viscosa and artichoke.[1][2][3] This comprehensive technical guide provides an in-depth review of the current scientific literature on 1,3-diCQA, focusing on its diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities and Mechanisms of Action

This compound has demonstrated a wide spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in various disease models, including neurodegenerative disorders, viral infections, and metabolic diseases.

Antioxidant Activity

1,3-diCQA is a potent antioxidant, effectively scavenging free radicals and mitigating oxidative stress.[1][4][5] Its antioxidant capacity has been demonstrated through various in vitro assays, where it has shown to be more effective than other known antioxidants in certain conditions.[4] The primary mechanism of its antioxidant action involves the direct scavenging of reactive oxygen species (ROS), such as hydroxyl and superoxide radicals.[1][4][5]

Anti-inflammatory Effects

1,3-diCQA exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, dicaffeoylquinic acids have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6][7] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] By downregulating these pathways, 1,3-diCQA effectively reduces the expression of inflammatory cytokines and enzymes.[6][7]

Neuroprotective Properties

The neuroprotective effects of 1,3-diCQA are closely linked to its antioxidant and anti-inflammatory activities, as well as its ability to modulate specific neuronal signaling pathways. Studies have shown that it can protect neuronal cells from toxicity induced by agents like β-amyloid, a key player in Alzheimer's disease.[8][9] The underlying mechanisms include the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[8][10][11] Activation of these pathways enhances cellular antioxidant defenses and promotes cell survival.[8][11]

Antiviral Activity

Dicaffeoylquinic acid derivatives have shown promise as antiviral agents, particularly against respiratory syncytial virus (RSV).[7][12][13] The proposed mechanism of action involves the inhibition of virus-cell fusion, a critical step in the viral life cycle.[7][13] This activity appears to be specific to certain viruses, with less significant effects observed against others like influenza A.[7][13]

Anti-diabetic Potential

1,3-diCQA and related compounds have been investigated for their potential in managing diabetes. A key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase.[14][15] By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed down, which can help in controlling postprandial hyperglycemia.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of this compound and its isomers as reported in the literature.

| Biological Activity | Assay | Test System | IC50/EC50 Value | Reference |

| Antioxidant | DPPH Radical Scavenging | In vitro | Lower than other known antioxidants (specific value not provided) | [4] |